4-chloro-N-phenylpyrimidin-2-amine
Description
Significance of Pyrimidine (B1678525) Derivatives as a Privileged Scaffold in Drug Discovery
The pyrimidine ring system is a cornerstone of medicinal chemistry, widely recognized as a "privileged scaffold." mdpi.com This distinction arises from its presence in essential biomolecules, including the nucleobases thymine, cytosine, and uracil, which are fundamental components of DNA and RNA. gsconlinepress.comignited.in This inherent biocompatibility allows pyrimidine derivatives to readily interact with various biological targets like enzymes and cellular receptors. nih.gov
The structural versatility of the pyrimidine core, which can be easily modified at its 2, 4, 5, and 6 positions, has enabled chemists to generate a vast library of compounds with a broad spectrum of biological activities. mdpi.com Consequently, pyrimidine derivatives are integral to a multitude of approved drugs and clinical candidates. nih.gov The therapeutic applications of these compounds are extensive and diverse, encompassing:
Anticancer agents gsconlinepress.commdpi.com
Antiviral treatments nih.gov
Antibacterial and antifungal drugs gsconlinepress.comnih.gov
Anti-inflammatory agents mdpi.com
Antihypertensive medications ignited.in
Central nervous system (CNS) active agents ignited.in
The continued exploration of pyrimidine scaffolds is a major focus in the quest for novel drugs, particularly in addressing the challenge of drug resistance in various diseases. nih.gov
Overview of the Academic Research Landscape for 4-chloro-N-phenylpyrimidin-2-amine and Closely Related Analogs
While direct and extensive research focusing exclusively on this compound is limited, its significance is primarily as a key building block in the synthesis of more complex, biologically active molecules. The academic landscape is rich with studies on closely related N-phenylpyrimidin-2-amine and 2-aminopyrimidine (B69317) analogs, which serve as crucial models for understanding the structure-activity relationships (SAR) that govern their therapeutic potential.
Research has demonstrated that the 2-aminopyrimidine scaffold is a versatile starting point for developing potent inhibitors of various protein kinases, which are crucial targets in cancer therapy. For instance, derivatives of N-benzyl-2-phenylpyrimidin-4-amine have been synthesized and investigated as inhibitors of the USP1/UAF1 deubiquitinase complex, showing anticancer activity against non-small cell lung cancer. acs.org
The synthesis of such analogs often involves the strategic use of chlorinated pyrimidine intermediates. For example, the reaction of 2,4-dichloropyrimidines with various amines is a common method to build molecular complexity. acs.org This highlights the role of compounds like this compound as reactive intermediates, where the chlorine atom can be readily displaced by other functional groups to create a diverse range of derivatives.
| Compound/Analog Class | Research Context | Reference |
| N-Benzyl-2-phenylpyrimidin-4-amine Derivatives | Investigated as potent USP1/UAF1 deubiquitinase inhibitors for anticancer activity. | acs.org |
| 2-Chloro-N-phenylpyrimidin-4-amine | A structural isomer used in chemical synthesis and available for research purposes. | nih.gov |
| N-(pyrimidin-2-yl)benzenesulfonamides | Synthesized as potential dual inhibitors of EGFR/HER2 for breast cancer cell lines. | mdpi.com |
| 4-chloro-N-(cyclopropylmethyl)pyrimidin-2-amine | A related analog indicating the exploration of different N-substituents on the aminopyrimidine core. | evitachem.com |
Rationale for Comprehensive Academic Investigation of the Chemical Compound
A comprehensive academic investigation of this compound is warranted for several compelling reasons.
First, as a member of the privileged pyrimidine family, the compound holds inherent potential as a scaffold for drug discovery. mdpi.comgsconlinepress.com Its structure combines the established biological relevance of the 2-aminopyrimidine core with the synthetic versatility offered by the chlorine atom at the 4-position.
Second, the chlorine atom acts as a reactive handle, making it an ideal starting material for synthetic diversification. It can be targeted in nucleophilic substitution reactions to introduce a wide array of chemical moieties. This allows for the systematic generation of analog libraries, which is a fundamental strategy in medicinal chemistry for optimizing potency, selectivity, and pharmacokinetic properties of lead compounds.
Finally, a deeper study of this compound and its derivatives would contribute valuable data to the broader understanding of the structure-activity relationships of pyrimidine-based kinase inhibitors and other therapeutic agents. By systematically modifying the phenyl group and substituting the chlorine atom, researchers can probe the specific interactions that drive biological activity, paving the way for the rational design of new and more effective drugs.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-chloro-N-phenylpyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3/c11-9-6-7-12-10(14-9)13-8-4-2-1-3-5-8/h1-7H,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNFKGFRWERSGIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC=CC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70587494 | |
| Record name | 4-Chloro-N-phenylpyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70587494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52057-92-8 | |
| Record name | 4-Chloro-N-phenylpyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70587494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanistic Studies of Chemical Transformations and Reaction Pathways Involving 4 Chloro N Phenylpyrimidin 2 Amine Derivatives
Elucidation of Reaction Intermediates and Transition States
The study of reaction mechanisms, including the identification of transient intermediates and transition states, provides a fundamental understanding of how chemical transformations occur. For derivatives of 4-chloro-N-phenylpyrimidin-2-amine, these studies are often centered around nucleophilic aromatic substitution (SNAr) reactions, a common pathway for the functionalization of the pyrimidine (B1678525) ring.
In the context of nucleophilic substitution on chloropyrimidines, the reaction proceeds through a Meisenheimer-like intermediate. The stability of this intermediate is a key factor in determining the reaction rate and outcome. Computational methods, such as Density Functional Theory (DFT), can be employed to model these transition states and intermediates, providing insights into the reaction energetics. For instance, in the reaction of a this compound derivative with a nucleophile, the initial attack of the nucleophile on the electron-deficient pyrimidine ring forms a tetrahedral intermediate. The stability of this intermediate is influenced by the nature of the substituents on both the pyrimidine ring and the incoming nucleophile.
Studies on the solvolysis of related chloro-substituted pyrimidines have shown that the displacement of a chlorine atom from the 4-position generally has a lower activation energy compared to the 2-position. shu.ac.uk This suggests that the transition state leading to the substitution at C-4 is more stabilized. The formation of intermediates can also be influenced by the reaction conditions. For example, in the synthesis of certain piperidine (B6355638) derivatives, a proposed mechanism involves the opening of an epoxide ring mediated by a Lewis acid, followed by intramolecular rearrangements to form a piperidine carbonium ion intermediate. rasayanjournal.co.in
Regioselectivity and Stereoselectivity in Synthetic Pathways
Regioselectivity is a critical aspect of the synthesis of substituted pyrimidines, particularly when multiple reactive sites are present. In the case of di- or tri-substituted chloropyrimidines, the site of nucleophilic attack is highly dependent on the electronic and steric environment of each position.
It is a well-established principle that in nucleophilic aromatic substitution reactions on pyrimidines, the C-4 and C-6 positions are generally more reactive towards nucleophiles than the C-2 position. researchgate.net This preference is attributed to the greater electron deficiency at these positions. For example, the reaction of 2,4-dichloropyrimidines with N-methylpiperazine demonstrates high regioselectivity, favoring the formation of C-4 substituted products. researchgate.net This inherent reactivity difference allows for the selective functionalization of the pyrimidine core.
The synthesis of 5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine derivatives from 2,4,5-trichloropyrimidine (B44654) illustrates this principle. The greater reactivity of the 4-chloro substituent allows for its selective replacement by an amine, leaving the 2-chloro group available for a subsequent substitution reaction. sci-hub.se
Stereoselectivity becomes important when chiral centers are introduced into the molecule. While the pyrimidine ring itself is planar, substituents can possess stereocenters. In such cases, the synthetic pathway must be designed to control the stereochemical outcome. For instance, in the synthesis of piperidine derivatives via aza-Prins type cyclization, the stereochemistry of the final product can be influenced by the reaction conditions and the nature of the starting materials. rasayanjournal.co.in Similarly, in certain Mannich-type reactions, catalytic systems can be employed to achieve high diastereoselectivity, favoring the formation of one stereoisomer over another. frontiersin.org
Advanced Spectroscopic and Structural Elucidation of 4 Chloro N Phenylpyrimidin 2 Amine and Its Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. Both one-dimensional (¹H, ¹³C) and two-dimensional NMR methods have been employed to characterize 4-chloro-N-phenylpyrimidin-2-amine and its analogs.
One-Dimensional NMR (¹H, ¹³C)
¹H NMR Spectroscopy: The proton NMR spectrum of this compound reveals distinct signals corresponding to the protons on the pyrimidine (B1678525) and phenyl rings. In a typical spectrum, the pyrimidine ring protons appear as doublets due to coupling with each other. For instance, in a related compound, 2-(4-chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one, the aromatic protons of the quinazoline (B50416) and chlorophenyl rings resonate in the range of δ 6.66-8.33 ppm. rsc.org Similarly, for 4-chloro-2-phenylquinazoline, the proton signals are observed between δ 7.53 and 8.60 ppm. researchgate.net
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The carbon atoms of the pyrimidine ring in this compound and its analogs exhibit characteristic chemical shifts. For example, in 4-chloro-2-phenylquinazoline, the carbon signals appear in the range of δ 128.4-162.7 ppm. researchgate.net In another analog, 2-(4-chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one, the carbon resonances are found between δ 65.7 and 163.4 ppm. rsc.org
A representative, though not identical, dataset for a related structure, 2-(4-chlorophenyl)pyridine, shows ¹H NMR signals at δ 7.14-8.17 ppm and ¹³C NMR signals at δ 115.7-163.7 ppm. rsc.org
Table 1: Representative ¹H and ¹³C NMR Data for Analogs of this compound
| Compound | Solvent | ¹H Chemical Shifts (ppm) | ¹³C Chemical Shifts (ppm) | Reference |
|---|---|---|---|---|
| 2-(4-chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one | DMSO-d6 | 8.33 (s, 1H), 7.62 (dd, J = 8.0 Hz, J = 1.1 Hz, 1H), 7.52 (d, J = 8.6 Hz, 2H), 7.47 (d, J = 8.6 Hz, 2H), 7.27-7.23 (m, 1H), 7.14 (s, 1H), 6.76 (dd, J = 8.0 Hz, J = 1.1 Hz,1H), 6.70-6.66 (m, 1H), 5.77 (s, 1H) | 163.4, 147.6, 140.6, 133.3, 132.9, 128.7, 128.2, 127.3, 117.2, 114.9, 114.4, 65.7 | rsc.org |
| 4-chloro-2-phenylquinazoline | CDCl₃ | 8.60 (2H, m), 8.26 (1H, d, J= 8.29 Hz), 8.10 (1H, d, J= 8.45 Hz), 7.94 (1H, dd), 7.67 (1H, ddd), 7.53 (3H, m) | 162.7, 160.3, 136.8, 134.9, 131.3, 128.9, 128.8, 128.4 | researchgate.net |
| 2-(4-chlorophenyl)pyridine | CDCl₃ | 8.17 – 8.08 (m, 4H), 7.80 – 7.73 (m, 2H), 7.73 – 7.66 (m, 1H), 7.53 – 7.43 (m, 1H), 7.21 – 7.14 (m, 2H) | 163.7 (d, J = 249.8 Hz), 156.1, 148.1, 136.8, 135.7 (d, J = 3.1 Hz), 129.7, 129.6, 129.4, 129.3, 127.4, 127.0, 126.3, 118.5, 115.7 (d, J = 21.7 Hz) | rsc.org |
Two-Dimensional NMR (e.g., ¹H-¹³C COSY)
Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), are instrumental in establishing the connectivity between atoms. In the context of this compound and its analogs, ¹H-¹³C COSY experiments would definitively link the proton signals to their directly attached carbon atoms, confirming the assignments made from one-dimensional spectra. For example, in the analysis of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines, COSY correlations were essential for confirming the connectivity of protons within the six-membered ring. core.ac.uk
Vibrational Spectroscopy (FT-IR)
Fourier-Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of a molecule, providing a fingerprint based on its functional groups. The FT-IR spectrum of this compound is characterized by specific absorption bands.
Key vibrational frequencies observed in related aniline (B41778) and pyrimidine derivatives include:
N-H stretching: Typically found in the region of 3300-3500 cm⁻¹. In cyclophosphamide, an analog containing an N-H bond, this vibration is observed at 3486 cm⁻¹ (FTIR) and 3481 cm⁻¹ (FT-Raman). nih.gov
C-H stretching: Aromatic C-H stretching vibrations generally appear in the 3000-3100 cm⁻¹ range. nih.gov
C=N and C=C stretching: These vibrations within the pyrimidine ring are expected in the 1400-1600 cm⁻¹ region. For 2-aminopyridine, these bands are located around 1473 cm⁻¹ and 1617 cm⁻¹, respectively. researchgate.net
C-Cl stretching: The carbon-chlorine stretching vibration is typically observed in the lower frequency region of the spectrum.
In a study of 4-chloro-2-bromoaniline, detailed vibrational assignments were made using both experimental and theoretical methods. globalresearchonline.net Similarly, the FT-IR spectrum of 4-chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid has been thoroughly analyzed. researchgate.net
Table 2: Characteristic FT-IR Vibrational Frequencies for Analogs
| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Reference |
|---|---|---|---|
| N-H | Stretching | 3300-3500 | nih.gov |
| Aromatic C-H | Stretching | 3000-3100 | nih.gov |
| C=N (pyrimidine) | Stretching | ~1470 | researchgate.net |
| C=C (pyrimidine) | Stretching | ~1615 | researchgate.net |
| C-Cl | Stretching | < 800 | globalresearchonline.net |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental formula of a compound. nih.gov For this compound (C₁₀H₈ClN₃), the expected monoisotopic mass is approximately 205.0407 Da. nih.gov HRMS analysis of related compounds, such as diethyl 2-(benzylamino)-6-phenylpyridine-3,4-dicarboxylate, has shown excellent agreement between the calculated and found mass-to-charge ratios, confirming their elemental composition. mdpi.com This technique is crucial for verifying the identity of newly synthesized compounds.
Single-Crystal X-ray Diffraction (XRD) Analysis
Single-crystal X-ray diffraction (XRD) provides the definitive three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. mdpi.com While a specific XRD study for this compound was not found, analysis of analogous structures provides valuable insights.
For instance, the crystal structure of 6-chloro-N-methyl-N-phenylpyrimidine-4,5-diamine reveals a dihedral angle of 66.47 (8)° between the pyrimidine and phenyl rings. researchgate.net The crystal packing is characterized by N—H···N hydrogen bonds, forming infinite chains. researchgate.net In another related compound, 4-methyl-6-phenylpyrimidin-2-amine, the asymmetric unit contains two independent molecules with different twist angles between the aromatic rings (29.9° and 45.1°), and the crystal structure is dominated by intermolecular N—H···N hydrogen bonds. nih.gov The crystal structure of 2-amino-4-(2-chlorophenyl)-6-chloro-4H-benzo[h]chromene-3-carbonitrile has also been determined, providing detailed structural parameters. researchgate.net These examples highlight the importance of intermolecular forces, such as hydrogen bonding and π–π stacking, in the solid-state arrangement of these molecules. researchgate.netmdpi.com
Optical and Photophysical Characterization
The study of the optical and photophysical properties of this compound and its analogs, including UV-Vis absorption and fluorescence emission, reveals how electronic structure influences their interaction with light.
The electronic absorption spectra of substituted aminopyrimidines are influenced by solvent polarity and substitution patterns. researchgate.netacs.org For example, some 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines with electron-donating groups exhibit strong emission solvatochromism, indicating the formation of an intramolecular charge-separated emitting state. acs.org The photophysical properties of substituted aminopyridines can be tuned by altering the substituents, which affects their fluorescence quantum yields and emission wavelengths. mdpi.com Studies on 2-N-phenylamino-methyl-nitro-pyridine isomers have shown that the position of substituents significantly affects their electronic absorption and emission profiles. nih.gov
Absorption and Emission Properties of Analogous Compounds
The study of aminopyrimidine derivatives reveals that their absorption and emission characteristics are highly dependent on the nature and position of substituents, as well as the solvent environment. For instance, research on push-pull systems incorporating a 2-pyrimidinyl moiety has shown that the electronic properties of the substituents and their torsional angles can govern the emissive properties. In one such study, donor-acceptor substituted biphenyl-pyrimidine derivatives were investigated, where the substitution at the amino group drastically influenced fluorescence, with some analogs exhibiting significant fluorescence quenching in polar solvents.
Another study focused on simpler 2-alkylaminopyrimidines. It was observed that the fluorescence intensity of these compounds was maximized in polar solvents. For example, 2-N-methylaminopyrimidine showed its highest fluorescence intensity at 377 nm when excited at 282 nm in methanol. This highlights the role of the solvent in stabilizing the excited state and influencing the emission properties. However, these compounds lack the specific chloro and N-phenyl substitutions of the target molecule.
The absorption spectra of pyrimidine derivatives typically feature multiple bands corresponding to various electronic transitions. The position and intensity of these bands are sensitive to the electronic nature of the substituents. Electron-donating groups like an amino group and electron-withdrawing groups like a chloro atom can significantly modify the energy levels of the molecule, thereby affecting the absorption and subsequent emission wavelengths.
Computational Chemistry and in Silico Investigations of 4 Chloro N Phenylpyrimidin 2 Amine Derivatives
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure of many-body systems, such as atoms and molecules. It has been employed to study derivatives of 4-chloro-N-phenylpyrimidin-2-amine to elucidate their fundamental chemical properties.
Ground State Molecular Geometry Optimization
The optimization of the ground state molecular geometry is a fundamental step in computational chemistry. For derivatives of this compound, this process involves finding the lowest energy arrangement of atoms. Studies have utilized DFT methods, such as B3LYP with a 6-31G(d,p) basis set, to calculate the optimized geometry. researchgate.net These calculations provide crucial data on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's three-dimensional structure. researchgate.net
Electronic Structure Analysis (HOMO-LUMO Energies)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides insights into the chemical reactivity and kinetic stability of a molecule. chalcogen.ro A smaller energy gap suggests that the molecule is more reactive. chalcogen.ro
For derivatives of this compound, DFT calculations have been used to determine the HOMO and LUMO energies. researchgate.netirjweb.com The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. irjweb.com These parameters are used to calculate other important electronic properties such as absolute electronegativity and absolute hardness. researchgate.net For example, a higher HOMO energy indicates a better electron donor, while a lower LUMO energy signifies a better electron acceptor. irjweb.com The HOMO-LUMO gap is also indicative of the potential for intramolecular charge transfer. researchgate.net
Table 1: Calculated Electronic Properties of a this compound Derivative
| Parameter | Value |
|---|---|
| HOMO Energy | -6.2613 eV irjweb.com |
| LUMO Energy | -0.8844 eV irjweb.com |
| Energy Gap (ΔE) | 5.3769 eV |
| Ionization Potential (I) | 6.2613 eV irjweb.com |
| Electron Affinity (A) | 0.8844 eV irjweb.com |
| Absolute Electronegativity (χ) | 3.57285 |
| Absolute Hardness (η) | 2.68845 |
Note: The values presented are from a study on a specific derivative and may vary for other derivatives.
Molecular Electrostatic Potential (MEP) Studies
Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the reactive sites of a molecule. It maps the electrostatic potential onto the electron density surface, providing a visual representation of the charge distribution. irjweb.com The different colors on an MEP map indicate regions of varying electrostatic potential. Typically, red areas represent regions of negative potential, which are susceptible to electrophilic attack, while blue areas indicate positive potential, which are prone to nucleophilic attack. Green regions represent intermediate potential. researchgate.net
MEP studies on derivatives of this compound, often performed using the B3LYP/6-311++G(d,p) level of theory, help to identify the sites most likely to be involved in intermolecular interactions, such as hydrogen bonding. dntb.gov.ua The MEP analysis can also be combined with other computational methods to understand the binding affinity of these compounds to biological targets. nih.gov
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug discovery to understand how a ligand, such as a derivative of this compound, might interact with a protein target. nih.govnih.gov
Binding Mode Analysis with Protein Targets
Binding mode analysis involves studying the specific interactions between a ligand and the amino acid residues in the binding site of a protein. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For derivatives of this compound, molecular docking studies have been conducted to investigate their binding modes with various protein kinases, such as c-Met, cyclin-dependent kinases (CDKs), and Polo-like kinase 4 (PLK4). nih.govresearchgate.netnih.gov
For example, in a study of pyrimidin-2-amine derivatives as PLK4 inhibitors, docking results showed that the aminopyrimidine core formed key hydrogen bonds with the hinge region of the kinase. nih.gov Similarly, docking studies of N-phenylpyrimidin-2-amine derivatives with CDK2 and CDK4 have helped to understand the structural basis for their selective inhibition. nih.gov These analyses are crucial for the rational design of more potent and selective inhibitors.
Table 2: Examples of Protein Targets for this compound Derivatives
| Protein Target | Therapeutic Area | Reference |
|---|---|---|
| c-Met Kinase | Cancer | researchgate.net |
| HIV Reverse Transcriptase | HIV/AIDS | nih.gov |
| Cyclin-Dependent Kinase 2 (CDK2) | Cancer | nih.gov |
| Cyclin-Dependent Kinase 4 (CDK4) | Cancer | nih.gov |
| Polo-like Kinase 4 (PLK4) | Cancer | nih.gov |
| α-amylase | Diabetes | rsc.org |
Prediction of Binding Affinities
Molecular docking simulations can also be used to predict the binding affinity of a ligand to its target protein. dntb.gov.ua This is often expressed as a docking score or binding energy, where a lower value typically indicates a stronger interaction. rsc.org These predictions are valuable for prioritizing compounds for synthesis and biological testing.
Studies on quinoline (B57606) derivatives containing a pyrimidine (B1678525) moiety have used docking scores to evaluate their potential as HIV reverse transcriptase inhibitors, with some compounds showing higher scores than standard drugs. nih.gov In the development of α-amylase and proteinase K inhibitors, docking was used to predict the binding energies of pyrimidine-linked acyl thiourea (B124793) derivatives, helping to rationalize their observed inhibitory activities. rsc.org For instance, the compound with the strongest binding interaction with proteinase K also exhibited significant inhibitory potential in vitro. rsc.org These computational predictions, when correlated with experimental data, provide a powerful tool for structure-activity relationship (SAR) studies.
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations offer a dynamic perspective of ligand-receptor interactions, moving beyond the static pictures provided by molecular docking. These simulations model the movement of atoms and molecules over time, providing valuable information on the conformational changes and stability of ligand-receptor complexes.
MD simulations have been employed to study the conformational dynamics of 4-substituted N-phenylpyrimidin-2-amine derivatives in complex with their biological targets, such as cyclin-dependent kinases (CDKs). nih.gov These simulations reveal how the ligand and receptor adapt to each other upon binding and highlight the key movements and conformational changes that are crucial for biological activity. For instance, in studies of nicotinic acetylcholine (B1216132) receptors, MD simulations have elucidated the 'flip', 'flop', and 'fix' mechanism, where the agonist pivots, loop C of the receptor undergoes a downward displacement, and a stable high-affinity pocket is formed. elifesciences.org This level of detail is critical for understanding the allosteric modulation of receptor function and can guide the design of molecules with specific agonist or antagonist profiles.
A significant application of MD simulations is the calculation of binding free energies, which provides a quantitative measure of the affinity between a ligand and its receptor. nih.govtandfonline.com Methods like the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are commonly used to estimate these energies from MD simulation trajectories. tandfonline.comfrontiersin.org For 4-substituted N-phenylpyrimidin-2-amine derivatives targeting CDK2, binding free energy calculations have helped to identify critical residues, such as Gln85, Asp86, and Lys89, that play a key role in selective inhibition. nih.gov Similarly, these calculations have suggested that electrostatic interactions with Glu144 and Asn145 are predominant drivers for CDK4 inhibition. nih.gov These insights are invaluable for the rational design of selective inhibitors.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. imist.ma This allows for the prediction of the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.
Both 2D and 3D-QSAR methodologies have been successfully applied to this compound derivatives. nih.govnih.gov 2D-QSAR models use descriptors calculated from the 2D representation of molecules, while 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) utilize the 3D conformations of molecules. nih.govresearchgate.netimist.ma
In a study on N-phenylpyrimidin-2-amine derivatives as CDK2 and CDK4 inhibitors, 3D-QSAR models were developed to delineate the structural requirements for inhibition. nih.gov The high predictive power of the generated CoMFA and CoMSIA models, as indicated by high q² and r² values, suggested their utility in predicting the bioactivities of new inhibitors. nih.govresearchgate.net The contour maps generated from these analyses provide a visual representation of the regions around the molecule where steric bulk, positive or negative charges, and hydrophobic or hydrophilic groups would be favorable or unfavorable for activity. frontiersin.orgresearchgate.net
Table 1: Statistical parameters of 3D-QSAR models for CDK2/4/6 inhibitors based on 4-substituted N-phenylpyrimidin-2-amine derivatives.
| Model | Receptor | q² | R²pred |
|---|---|---|---|
| 3D-QSAR | CDK2 | 0.714 | 0.764 |
| 3D-QSAR | CDK4 | 0.815 | 0.681 |
| 3D-QSAR | CDK6 | 0.757 | 0.674 |
Data sourced from a study on 72 disparately functionalized 4-substituted N-phenylpyrimidin-2-amine derivatives. nih.gov
The ultimate goal of QSAR modeling is to create robust predictive models for biological activity. researchgate.net These models, once validated, can be used to screen virtual libraries of compounds and identify those with the highest predicted potency. imist.ma For N-phenylpyrimidin-2-amine derivatives, QSAR models have been developed to predict their inhibitory activity against various kinases. nih.govnih.gov The statistical significance of these models is rigorously tested through internal and external validation procedures to ensure their predictive power. tandfonline.com The insights gained from these models, such as the importance of specific substitutions at certain positions, are crucial for guiding lead optimization efforts.
Cheminformatics and Virtual Screening Applications
Cheminformatics encompasses the use of computational techniques to analyze and manage large chemical datasets. healthbiotechpharm.orgirphouse.com In the context of this compound derivatives, cheminformatics plays a vital role in virtual screening campaigns. Virtual screening involves the computational screening of large libraries of compounds to identify those that are likely to bind to a specific biological target. healthbiotechpharm.org
Ligand-based virtual screening methods, which rely on the principle that structurally similar molecules are likely to have similar biological activities, are often employed. healthbiotechpharm.org This can involve searching for compounds that are structurally similar to known active this compound derivatives. Structure-based virtual screening, on the other hand, utilizes the 3D structure of the target protein to dock and score potential ligands. Both approaches have been used to identify novel N-phenylpyrimidin-2-amine derivatives with potential therapeutic applications. irphouse.comresearchgate.net For example, a series of 4-(2-bromonaphthalene-6-yl)-6-phenylpyrimidin-2-amines were synthesized and evaluated for their drug-likeness properties using in silico methods before proceeding with further experimental studies. irphouse.com
Table 2: List of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 4-substituted N-phenylpyrimidin-2-amine derivatives |
| 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives |
| 5-bromo-4-(2-fluoro-4-nitrophenoxy)-N-(3,4,5-trimethoxyphenyl) pyrimidin-2-amine |
| 4-aryl-N-phenylpyrimidin-2-amines |
| 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives |
Ligand-Based and Structure-Based Virtual Screening
Virtual screening has emerged as a important tool in the identification of potential lead compounds. This process can be broadly categorized into ligand-based and structure-based approaches, both of which have been applied to derivatives of this compound.
Ligand-based virtual screening relies on the principle that molecules with similar structures are likely to exhibit similar biological activities. This approach is particularly useful when the three-dimensional structure of the biological target is unknown. In the context of this compound derivatives, researchers have employed techniques like three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling. For instance, in a study of 4-substituted N-phenylpyrimidin-2-amine derivatives as potential Cyclin-Dependent Kinase 2 (CDK2) inhibitors, CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) models were developed. These models provided insights into the structural requirements for inhibitory activity against CDK2 and its selectivity against other kinases like CDK4. nih.gov
Structure-based virtual screening, on the other hand, requires knowledge of the 3D structure of the target protein. This method involves docking candidate ligands into the binding site of the protein to predict their binding affinity and orientation. This approach has been used to identify potential inhibitors for various targets. For example, in the investigation of pyrimidine derivatives as potential antibacterial agents, molecular docking was used to study the interactions with dihydrofolate reductase (DHFR). researchgate.net The binding energies calculated from these docking studies help in prioritizing compounds for synthesis and biological testing. In a study focused on phthalazine (B143731) derivatives with a pyrimidin-2(1H)-one spacer, a compound featuring a 4-chlorophenyl tail exhibited a significant binding energy of -107.95 kcal/mol with the VEGFR-2 enzyme, indicating a strong potential for inhibitory activity. nih.gov
The following table summarizes representative findings from virtual screening studies on related pyrimidine derivatives:
| Derivative Type | Target Protein | Screening Method | Key Findings |
| 4-substituted N-phenylpyrimidin-2-amine | CDK2/CDK4 | 3D-QSAR (CoMFA/CoMSIA) | Identified structural determinants for selective CDK2 inhibition. nih.gov |
| Pyrimidine-thiol derivatives | Dihydrofolate Reductase (DHFR) | Molecular Docking | Predicted binding energies ranging from -6.08 to -6.60 kcal/mol. researchgate.net |
| Phthalazine derivative with pyrimidin-2(1H)-one spacer and 4-chlorophenyl tail | VEGFR-2 | Molecular Docking | Calculated binding energy of -107.95 kcal/mol. nih.gov |
| 4-chloro-6-methoxy-N,N-dimethyl pyrimidin-2-amine derivative | VEGFR-2 | Molecular Docking | Reported a binding energy of -8.116 Kcal/mol. researchgate.net |
Prediction of Molecular Properties and Drug-Likeness
In addition to identifying potential biological activity, in silico methods are invaluable for predicting the molecular properties and drug-likeness of compounds. These predictions help in the early identification of candidates that are likely to have favorable pharmacokinetic profiles (Absorption, Distribution, Metabolism, and Excretion - ADME).
A key aspect of this is the evaluation of Lipinski's Rule of Five, which provides a set of guidelines for the drug-likeness of a molecule. These rules consider properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. For instance, a study on benzochromenopyrimidine derivatives, which share a similar heterocyclic core, demonstrated that certain compounds adhered to Lipinski's rule with zero violations, suggesting good potential for oral bioavailability. acs.org
The prediction of various physicochemical properties is a standard component of in silico analysis. These properties include molecular weight (MW), topological polar surface area (TPSA), and the number of rotatable bonds, all of which influence a compound's behavior in a biological system. In a study of N-phenylpyrimidine-4-amine derivatives, the physicochemical properties of newly designed compounds were assessed to ensure they fell within acceptable ranges for drug candidates. nih.gov
The table below presents predicted molecular properties for representative this compound and related derivatives, illustrating the application of in silico tools in drug discovery.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | LogP | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
| This compound | C10H8ClN3 | 205.65 | 3.1 | 1 | 3 |
| 2-chloro-N-methyl-N-phenylpyrimidin-4-amine | C11H10ClN3 | 219.67 | 3.2 | 0 | 3 |
| 4-(4-chlorophenyl)-6-(4-morpholinophenyl)pyrimidin-2-amine | C20H19ClN4O | 366.85 | 3.8 | 2 | 5 |
| 4-chloro-6-phenylpyrimidin-2-amine | C10H8ClN3 | 205.65 | 2.8 | 2 | 3 |
Structure Activity Relationship Sar Analyses of 4 Chloro N Phenylpyrimidin 2 Amine Derivatives
Impact of Substituent Variation on Biological Activity
The biological activity of 4-chloro-N-phenylpyrimidin-2-amine derivatives is profoundly influenced by the nature and position of substituents on the phenyl and pyrimidine (B1678525) rings. These modifications can alter the electronic, steric, and lipophilic properties of the molecule, thereby affecting its interaction with biological targets.
Electronic Effects of Substituents
The electronic properties of substituents, whether electron-donating or electron-withdrawing, play a critical role in modulating the biological activity of this compound derivatives. For instance, in the development of c-Met kinase inhibitors, the introduction of various substituents on the N-phenyl ring led to a wide range of inhibitory concentrations (IC₅₀) from 15.0 nM to 550.8 nM. nih.gov This highlights the sensitivity of the target's binding pocket to the electronic environment of the inhibitor.
A study on N-phenylpyrimidin-2-amine derivatives as potential c-Met inhibitors demonstrated that specific substitutions significantly influenced their inhibitory activity. The lead compound from this study, 34a , which contains a specific substitution pattern, exhibited an outstanding c-Met inhibitory activity with an IC₅₀ of 15.0 nM. nih.gov This suggests that a precise electronic arrangement is crucial for optimal binding and inhibition.
The following table summarizes the IC₅₀ values for selected N-phenylpyrimidin-2-amine derivatives against c-Met kinase, illustrating the impact of substituent electronic effects.
| Compound | Substituent(s) | c-Met IC₅₀ (nM) |
| 15a-i | Varied | 550.8 - 15.0 |
| 15o-r | Varied | 550.8 - 15.0 |
| 20 | Varied | 550.8 - 15.0 |
| 34a-c | Varied | 550.8 - 15.0 |
| 34a | Specific optimal substituents | 15.0 |
Data sourced from a study on novel N-phenylpyrimidin-2-amine derivatives as potential c-Met inhibitors. nih.gov
Steric Effects of Substituents
The size and spatial arrangement of substituents, known as steric effects, are also crucial determinants of biological activity. Bulky substituents can either enhance or hinder the binding of a molecule to its target, depending on the topography of the binding site.
In a study of thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles, it was observed that the lipophilicity and, by extension, the biological activity, increased with the molecular volume of the substituents. nih.gov For instance, bromo-substituted derivatives were found to be the most lipophilic. nih.gov This suggests that for certain targets, larger substituents may lead to more favorable interactions.
Conversely, research on cyclic tertiary amines as CYP2D6 inhibitors indicated that bulky N-substituents could introduce steric constraints that negatively impact activity. nih.gov This highlights the importance of a balance between substituent size and the available space within the target's active site.
Lipophilicity and its Influence on Activity
Lipophilicity, the ability of a compound to dissolve in fats, oils, and lipids, is a critical physicochemical property that affects a drug's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.
Studies have shown a direct correlation between lipophilicity and the biological activity of certain N-phenylpyrimidin-2-amine derivatives. For example, in a series of N-alkyl-4-phenyl-1,2,3,6-tetrahydropyridines, increasing the lipophilicity of straight-chain N-alkyl analogs led to a substantial increase in their inhibitory potency against CYP2D6. nih.gov However, this correlation was not universally applicable, as some N-alkylaryl analogs with lower lipophilicity demonstrated better inhibitory effects, suggesting a more complex interplay of factors. nih.gov
Research on antibacterial flavonoids also underscores the importance of lipophilicity. Active flavonoids were found to have a specific range of lipophilicity, and their amphipathic nature, possessing both hydrophilic and hydrophobic regions, was deemed crucial for their antibacterial action. mdpi.com
Positional Isomerism and Activity Modulation
The position of substituents on the aromatic rings of this compound derivatives can dramatically alter their biological activity. This phenomenon, known as positional isomerism, can lead to significant differences in how a molecule fits into a binding site and interacts with key residues.
For instance, in the development of selective cyclooxygenase-2 (COX-2) inhibitors, a series of 4-(4-(methylsulfonyl)phenyl)-6-phenylpyrimidin-2-amine derivatives were synthesized. nih.gov The specific arrangement of the methylsulfonylphenyl and phenyl groups at positions 4 and 6 of the pyrimidine ring was found to be critical for selective COX-2 inhibition. nih.gov This precise positioning allows the SO2Me group to fit into a secondary binding site of the COX-2 enzyme, contributing to the compound's selectivity over COX-1. nih.gov
Pharmacophore Elucidation for Target Interactions
A pharmacophore is an abstract description of the molecular features that are necessary for a drug to recognize and bind to a specific biological target. Elucidating the pharmacophore of this compound derivatives is essential for designing new compounds with improved potency and selectivity.
Molecular docking studies of N-phenylpyrimidin-2-amine derivatives as c-Met inhibitors have revealed a common interaction mode at the ATP-binding site of the kinase. nih.gov This suggests that the N-phenylpyrimidin-2-amine core acts as a key scaffold that orients the substituents for optimal interaction with the target.
Selectivity Studies and Structural Determinants
Achieving selectivity for a specific biological target over others is a major goal in drug discovery, as it can minimize off-target effects and improve the safety profile of a drug. The structural features of this compound derivatives play a crucial role in determining their selectivity.
In the context of USP1/UAF1 deubiquitinase inhibitors, the N-benzyl-2-phenylpyrimidin-4-amine scaffold has been identified as a potent and selective chemotype. nih.gov Further optimization of this scaffold led to the discovery of derivatives with nanomolar inhibitory potency and a strong correlation between their IC₅₀ values for USP1/UAF1 inhibition and their activity in non-small cell lung cancer cells. nih.gov
Similarly, the development of selective COX-2 inhibitors based on the 4-(4-(methylsulfonyl)phenyl)-6-phenylpyrimidin-2-amine core highlights the importance of specific structural determinants for achieving selectivity. The presence of the methylsulfonyl group was a key factor in the observed selectivity for COX-2 over COX-1. nih.gov
Biological Activities and Mechanistic Pathways in Vitro Investigations of 4 Chloro N Phenylpyrimidin 2 Amine Analogs
Kinase Inhibition Profiles and Mechanisms
Analogs of 4-chloro-N-phenylpyrimidin-2-amine have demonstrated inhibitory activity against a range of protein kinases, which are crucial regulators of cellular processes. The following sections detail the specific kinase families targeted by these compounds and the downstream cellular consequences of their inhibition.
Cyclin-Dependent Kinase (CDK) Inhibition
A significant number of this compound analogs have been identified as potent inhibitors of Cyclin-Dependent Kinases (CDKs). nih.govacs.org CDKs are a family of protein kinases that play a critical role in controlling the progression of the cell cycle. nih.gov By inhibiting CDKs, these compounds can effectively halt the proliferation of cancer cells.
One area of focus has been the development of selective CDK2 inhibitors. nih.gov For instance, a series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines, derived from a this compound scaffold, showed potent CDK2 inhibitory activity. nih.gov The most potent compound in this series, 15 , exhibited a CDK2 inhibition constant (Ki) of 0.005 µM. nih.gov Structure-activity relationship (SAR) studies revealed that the substitution pattern on the pyrazole (B372694) rings is crucial for potent and selective CDK2 inhibition. nih.gov
Another study focused on 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives, which also showed inhibitory activity against multiple CDKs, including CDK1, CDK2, CDK4, and CDK9. nih.gov These compounds were identified as particularly effective CDK9 inhibitors. nih.gov
| Compound/Analog Type | Target CDK(s) | Potency (IC50/Ki) | Reference |
| N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines (e.g., 15 ) | CDK2 | Ki = 0.005 µM | nih.gov |
| 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives | CDK1, CDK2, CDK4, CDK9 | Not specified | nih.gov |
| 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine derivatives (e.g., 12u ) | CDK9 | IC50 = 7 nM | acs.org |
A direct consequence of CDK inhibition by these analogs is the induction of cell cycle arrest. nih.govnih.gov By blocking the activity of CDKs, which are essential for the transitions between different phases of the cell cycle, these compounds prevent cancer cells from progressing through their division cycle.
For example, the potent CDK2 inhibitor 15 was found to arrest ovarian cancer cells in the S and G2/M phases of the cell cycle. nih.gov Similarly, other pyrimidine (B1678525) derivatives have been shown to induce G1 phase arrest in various cancer cell lines. researchgate.net The specific phase of cell cycle arrest can vary depending on the specific analog and the cancer cell line being studied. For instance, some benzimidazole (B57391) derivatives, which can be considered analogs, were found to arrest the cell cycle in the G1 and G2 phases in A549 lung cancer cells, while in MDA-MB-231 breast cancer cells, one compound arrested the cycle in the G1 and S phases, and another in the S and G2 phases. mdpi.com
In addition to halting cell proliferation, many this compound analogs can induce programmed cell death, or apoptosis, in cancer cells. nih.govresearchgate.net This is a crucial mechanism for eliminating cancerous cells from the body.
The induction of apoptosis is often a downstream effect of cell cycle arrest and CDK inhibition. For instance, the CDK2 inhibitor 15 was shown to induce apoptosis in ovarian cancer cells. nih.gov The mechanisms underlying apoptosis induction can involve various cellular pathways. One study on a novel CDK inhibitor, MCS-C2, demonstrated that it induced apoptosis through the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, thereby altering the Bax/Bcl-2 ratio in favor of apoptosis. nih.gov This process was also linked to the activation of the p53 tumor suppressor pathway. nih.gov
Axl Kinase Inhibition
Axl, a receptor tyrosine kinase, has emerged as a promising target in cancer therapy due to its role in tumor growth, metastasis, and drug resistance. nih.gov Several studies have reported the development of this compound analogs as potent Axl kinase inhibitors. nih.govresearchgate.net
A series of diphenylpyrimidine-diamine derivatives were designed and synthesized, with some compounds exhibiting remarkable inhibitory activity against Axl kinase. nih.gov The compound m16 from this series showed a high enzymatic inhibitory potency with an IC50 value of 5 nM. nih.gov These inhibitors are designed to bind to the ATP-binding site of the Axl kinase domain, preventing its activation and downstream signaling. nih.gov
Polo-like Kinase 4 (PLK4) Inhibition
Polo-like kinase 4 (PLK4) is a key regulator of centriole duplication, a process essential for proper cell division. nih.govnih.gov Overexpression of PLK4 is observed in various cancers and is associated with poor prognosis. nih.gov Analogs of this compound have been investigated as inhibitors of PLK4.
One such inhibitor, CFI-400945, is a potent and selective ATP-competitive inhibitor of PLK4 with an IC50 value of 2.8 ± 1.4 nM. nih.gov Inhibition of PLK4 by these compounds disrupts centriole duplication, leading to mitotic defects and ultimately cell death in cancer cells. nih.gov For example, the PLK4 inhibitor centrinone (B606597) was found to induce cell death in Ewing's sarcoma cells, which was associated with G2/M cell cycle arrest. nih.gov The combination of the PLK4 inhibitor CFI-400945 with radiation has been shown to increase G2/M cell cycle arrest and cell death through mitotic catastrophe in non-small cell lung cancer cells. biorxiv.org
Glycogen Synthase Kinase 3 (GSK-3) Inhibition
Glycogen Synthase Kinase 3 (GSK-3) is a serine/threonine kinase involved in a wide range of cellular processes, including metabolism, cell proliferation, and apoptosis. nih.govactuatetherapeutics.com Its dysregulation has been implicated in several diseases, including cancer. nih.gov
A series of N-phenyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amines have been identified as potent and selective inhibitors of GSK-3. researchgate.net Through extensive structure-activity relationship studies, compounds with high selectivity for GSK-3 over other kinases like CDK-2 were developed. researchgate.net These inhibitors have demonstrated good cellular efficacy. researchgate.net Pyrazolo[1,5-a]pyrimidin-7-amine derivatives have also been identified as potent GSK-3β inhibitors. semanticscholar.org
| Compound/Analog Type | Target Kinase | Potency (IC50) | Reference |
| Diphenylpyrimidine-diamine derivatives (e.g., m16 ) | Axl | 5 nM | nih.gov |
| CFI-400945 | PLK4 | 2.8 ± 1.4 nM | nih.gov |
| N-phenyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amines | GSK-3 | Not specified | researchgate.net |
| Pyrazolo[1,5-a]pyrimidin-7-amine derivatives | GSK-3β | Not specified | semanticscholar.org |
Epidermal Growth Factor Receptor (EGFR) Inhibition
The epidermal growth factor receptor (EGFR) is a key target in cancer therapy due to its pivotal role in cell growth and survival. Analogs of the this compound scaffold have been investigated as EGFR inhibitors.
One study reported the synthesis of new 1H-pyrazolo[3,4-d]pyrimidine derivatives designed as EGFR inhibitors. Several of these compounds, including 8, 10, 12a, and 12b, demonstrated potent anti-proliferative activities against A549 and HCT-116 cancer cells. ijrpr.com Notably, compound 4k, a pyrazolopyrimidine analog, showed high inhibitory activity against both wild-type EGFR (EGFR-WT) and the resistant T790M mutant (EGFR-T790M), with IC50 values of 0.051 µM and 0.021 µM, respectively. ijrpr.com Further investigation into the mechanism of action for compound 4k in MDA-MB-468 cells suggested it induces apoptosis by modulating key pro-apoptotic and anti-apoptotic proteins. ijrpr.com
Another series of pyrazolopyrimidine analogues, 6a-l, were designed as dual inhibitors of EGFR and STAT3. Compound 6l was particularly effective, decreasing EGFR protein concentration by a 6.10-fold change when compared to the standard, imatinib (B729). ijrpr.com
A 4-aryl-N-phenylpyrimidin-2-amine derivative, specifically 3-[(4-phenylpyrimidin-2-yl) amino] benzene-1-sulfonamide (13f), was confirmed as a potent EGFR tyrosine kinase inhibitor with an IC50 value of 22.74 nM. rsc.orgnih.govnih.gov This compound's inhibitory effect on EGFR signaling was found to be greater than that of the established EGFR inhibitor, Gefitinib, in suppressing EGF-stimulated basal expression of EGFR in KKU-452 cholangiocarcinoma cells. rsc.orgnih.gov
Janus Kinase 2 (JAK2) Inhibition
The JAK2V617F mutation is a critical driver in myeloproliferative neoplasms (MPNs), making selective JAK2 inhibitors a therapeutic priority. A series of N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivatives have been developed and evaluated as selective JAK2 inhibitors.
From this series, compound A8 emerged as a highly potent and selective JAK2 inhibitor, with an IC50 value of 5 nM. nih.gov This compound demonstrated significant selectivity for JAK2 over other members of the JAK family, with 38.6-fold selectivity against JAK1, 54.6-fold against JAK3, and 41.2-fold against TYK2. Mechanistic studies confirmed that compound A8 is an ATP-competitive inhibitor, but it does not show significant affinity for the JAK2-JH2 pseudokinase domain (IC50 > 10 µM). nih.gov In Ba/F3 cells expressing the JAK2V617F mutation, compound A8 effectively inhibited the phosphorylation of JAK2 and its downstream signaling pathways, leading to cell cycle arrest in the G0/G1 phase and induction of apoptosis. nih.gov
| Compound | Target | Activity (IC50) | Selectivity vs. JAK1 | Selectivity vs. JAK3 | Selectivity vs. TYK2 | Source |
|---|---|---|---|---|---|---|
| A8 | JAK2 | 5 nM | 38.6-fold | 54.6-fold | 41.2-fold | nih.gov |
Other Enzyme Inhibition Studies
GABA-AT Enzyme Inhibition
Based on the available literature, no in vitro studies assessing the direct inhibitory activity of this compound analogs on the GABA-aminotransferase (GABA-AT) enzyme have been reported. Research on GABA-AT inhibition has focused on other structural analogs of GABA, such as β-chloro GABA and β-phenyl GABA, which have been shown to competitively inhibit the enzyme. ijcrt.org
Histone Deacetylase (HDAC) Inhibition (e.g., HDAC3)
Histone deacetylases (HDACs) are crucial epigenetic regulators and are validated targets for anticancer drug development. The 5-chloro-4-((substituted phenyl)amino)pyrimidine fragment has been incorporated as a cap group in the design of novel HDAC inhibitors.
A study focusing on these derivatives identified a compound, L20, which exhibited selective inhibitory activity against class I HDACs. rsc.org L20 showed a preference for inhibiting HDAC3 with an IC50 value of 0.217 µM. Its inhibitory activity against HDAC1 and HDAC2 was lower, with IC50 values of 0.684 µM and 2.548 µM, respectively. The compound demonstrated high selectivity for class I HDACs over the class IIb enzyme HDAC6 (IC50 > 1000 µM). rsc.org This selective inhibition of HDAC3 suggests a potential therapeutic avenue for cancers where this specific isoform is overexpressed.
Cyclooxygenase (COX) Inhibition (COX-1, COX-2)
Cyclooxygenase (COX) enzymes are key mediators of inflammation, and selective COX-2 inhibition is a desirable trait for anti-inflammatory drugs to reduce gastrointestinal side effects. Pyrimidine derivatives have been explored for their potential as selective COX-2 inhibitors.
A study investigating a series of pyrimidine derivatives (L1–L4) found that compounds L1 and L2 were highly selective inhibitors of COX-2. nih.govnih.gov Their performance surpassed that of the known NSAID piroxicam (B610120) and was comparable to meloxicam. The selective inhibition is attributed to the larger binding pocket in the active site of the COX-2 isoform compared to COX-1. nih.gov These compounds not only inhibited the enzyme but also reduced levels of reactive oxygen species (ROS), indicating antioxidant properties. nih.govnih.gov
Anticancer and Antiproliferative Mechanisms (In Vitro Cellular Studies)
Beyond direct enzyme inhibition, analogs of this compound have demonstrated broad anticancer and antiproliferative activities in various cancer cell lines through diverse mechanisms.
A series of 2-amino-4-aryl-pyrimidine derivatives of ursolic acid were evaluated for their anticancer potential. Compound 7b was particularly potent against MCF-7 (breast cancer) and HeLa (cervical cancer) cells, with IC50 values of 0.48 µM and 0.74 µM, respectively. rsc.org Mechanistic studies in MCF-7 cells revealed that compound 7b inhibits cell migration, arrests the cell cycle at the S phase, and induces mitochondrial-mediated apoptosis. rsc.org This was evidenced by an increase in intracellular reactive oxygen species (ROS), a decrease in mitochondrial membrane potential, upregulation of the pro-apoptotic protein Bax, and downregulation of the anti-apoptotic protein Bcl-2. Furthermore, compound 7b was found to suppress both the RAS/Raf/MEK/ERK and PI3K/AKT/mTOR signaling pathways. rsc.org
In another study, 4-chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol (6h), an analog, showed significant growth inhibition against several cancer cell lines, including SNB-19 (glioblastoma), NCI-H460 (lung cancer), and SNB-75 (glioblastoma), with percentage growth inhibitions of 65.12%, 55.61%, and 54.68% respectively, at a 10 µM concentration. chapman.edu
Novel pyrimidine and pyrimidopyrimidine analogs were tested against colorectal carcinoma (HCT-116), breast cancer (MCF-7), and hepatocellular carcinoma (HEPG-2) cell lines. Compounds 3b, 10b, and 10c showed the highest cytotoxic activities, with IC50 values close to the reference drug doxorubicin (B1662922) across all tested cancer cell lines, while showing good safety profiles in normal fibroblast cells. nih.gov The anticancer action of pyrimidine derivatives can involve the inhibition of topoisomerase IIα, intercalation into DNA, and induction of pro-apoptotic pathways. nih.gov
The pyrimidine scaffold is a core component of many established anticancer drugs, such as 5-fluorouracil (B62378), which acts by inhibiting thymidylate synthase and incorporating its metabolites into DNA and RNA. nih.gov The diverse mechanisms observed in vitro underscore the versatility of the pyrimidine core in designing novel and effective anticancer agents. ijrpr.comijcrt.org
| Compound/Analog Class | Cancer Cell Line(s) | Observed Effect | Mechanism | Source |
|---|---|---|---|---|
| Compound 7b (2-amino-4-aryl-pyrimidine derivative) | MCF-7, HeLa | Potent cytotoxicity (IC50: 0.48 µM, 0.74 µM) | S-phase cell cycle arrest, mitochondrial apoptosis, suppression of RAS/Raf/MEK/ERK and PI3K/AKT/mTOR pathways | rsc.org |
| Compound 6h (4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol) | SNB-19, NCI-H460, SNB-75 | Significant growth inhibition (54-65% at 10 µM) | - | chapman.edu |
| Compounds 3b, 10b, 10c (Pyrimidopyrimidine analogs) | HCT-116, MCF-7, HEPG-2 | High cytotoxicity (IC50 values near doxorubicin) | Likely involves topoisomerase IIα inhibition and apoptosis induction | nih.gov |
| Pyrazolopyrimidine analogs | MDA-MB-468 | Apoptosis induction | Modulation of pro- and anti-apoptotic proteins | ijrpr.com |
Cytotoxic Effects on Diverse Cancer Cell Lines
The cytotoxic potential of this compound analogs has been extensively evaluated against a panel of human cancer cell lines. Research has consistently demonstrated their ability to induce cell death in various cancer types, highlighting their broad-spectrum anticancer activity.
A series of novel pyrimidin-2-amine derivatives were synthesized and evaluated for their in vitro cytotoxic activity. Notably, these compounds exhibited significant cytotoxic effects against several human cancer cell lines, including those of breast cancer (MCF-7, MDA-MB-231, BT474) and colorectal carcinoma (HCT-116). nih.govnih.gov For instance, certain analogs displayed potent activity against the MCF-7 and MDA-MB-231 breast cancer cell lines, with IC50 values indicating a higher potency than the control drug, centrinone, in some cases. nih.gov
In another study, newly synthesized 4,4′-(1,4-phenylene)bis(pyrimidin-2-amine) derivatives were screened for their anticancer activity against the human colorectal carcinoma cell line HCT-116. One particular compound, s3, demonstrated an IC50 value of 1.16 µmol/mL, which was comparable to the standard anticancer drug 5-fluorouracil (IC50 = 0.83 µmol/mL). nih.govmdpi.com This underscores the potential of these analogs as effective cytotoxic agents against colorectal cancer.
The cytotoxic effects are not limited to breast and colon cancers. Studies have reported the activity of related pyrimidine derivatives against a broader panel of human tumor cell lines, including those for hepatocellular carcinoma (HepG-2) and non-small cell lung cancer (A549). ijpsonline.com The diverse range of susceptible cancer cell lines suggests that these compounds may target fundamental cellular processes common to various malignancies.
Table 1: Cytotoxic Activity of this compound Analogs against Various Cancer Cell Lines
| Compound/Analog | Cancer Cell Line | IC50 Value | Reference |
|---|---|---|---|
| Analog 8h | MCF-7 (Breast) | Lower than centrinone | nih.gov |
| Analog 8h | MDA-MB-231 (Breast) | Lower than centrinone | nih.gov |
| Analog s3 | HCT-116 (Colorectal) | 1.16 µmol/mL | nih.gov |
| 5-Fluorouracil (Control) | HCT-116 (Colorectal) | 0.83 µmol/mL | nih.gov |
| Various Analogs | HepG-2 (Hepatocellular) | Not specified | ijpsonline.com |
| Various Analogs | A549 (Lung) | Not specified | ijpsonline.com |
Inhibition of Cancer Cell Growth and Proliferation
Beyond initial cytotoxicity, this compound analogs have been shown to effectively inhibit the growth and proliferation of cancer cells. This antiproliferative activity is a key indicator of their potential as anticancer agents.
Research has demonstrated that these derivatives can significantly decrease the viability and proliferation of cancer cells. For example, studies on ovarian and endometrial cancer cell lines revealed that analogs of forchlorfenuron (B1673536), a compound structurally related to the pyrimidine series, were more effective at reducing cell viability and proliferation compared to the parent compound. rsc.org
Furthermore, N-phenyl-2-pyrimidinamine derivatives have been investigated for their antiproliferative effects. These compounds have shown the ability to suppress the growth of various cancer cell lines, with their efficacy often linked to the specific substitutions on the phenyl and pyrimidine rings. nih.gov The antiproliferative activity is a crucial aspect of their anticancer potential, as it directly targets the uncontrolled cell division characteristic of tumors.
Disruption of DNA Synthesis
While direct studies on this compound analogs' effects on DNA synthesis are limited, the broader class of pyrimidine analogs has a well-established role in disrupting this fundamental cellular process. Many anticancer drugs are nucleoside analogs that interfere with DNA replication. nih.gov These compounds, being structurally similar to the natural pyrimidine bases (cytosine, thymine, and uracil), can be mistakenly incorporated into DNA or can inhibit the enzymes essential for DNA synthesis. nih.gov This disruption of DNA synthesis ultimately leads to cell cycle arrest and apoptosis in rapidly dividing cancer cells. nih.gov The structural resemblance of this compound to these pyrimidine bases suggests a potential mechanism of action involving the interference with DNA synthesis, a hypothesis that warrants further specific investigation.
Inhibition of Clonal Formation
The ability of cancer cells to form colonies, or clones, is a hallmark of their tumorigenic potential. In vitro clonal formation assays are therefore a critical tool for assessing the long-term efficacy of potential anticancer agents. Studies have shown that metabolites from certain microorganisms can inhibit the colony formation of breast cancer cells. nih.gov While specific data on this compound analogs in this context is not extensively available, the demonstrated antiproliferative and cytotoxic effects of these compounds strongly suggest that they would also inhibit clonal formation. By inducing cell death and halting proliferation, these analogs would inherently prevent the formation and growth of cancer cell colonies. Further research using colony formation assays would be valuable to confirm this and quantify the inhibitory effects of these specific pyrimidine derivatives.
Modulation of Cellular Migration
The metastatic spread of cancer is a major cause of mortality, and the ability of cancer cells to migrate is a key step in this process. Encouragingly, analogs of this compound have demonstrated the ability to modulate cellular migration.
Research has shown that certain pyrimidine derivatives can inhibit the migration and invasion of human cancer cell lines. rsc.org For example, forchlorfenuron and its more potent analogs were found to inhibit the migration of cancer cells. rsc.org This effect is crucial as it suggests that these compounds may not only target the primary tumor but also have the potential to prevent or reduce the spread of cancer to other parts of the body. The inhibition of cellular migration represents a significant therapeutic advantage for any potential anticancer drug.
Generation of Reactive Oxygen Species (ROS) Accumulation
Reactive oxygen species (ROS) are highly reactive molecules that, at high concentrations, can induce cellular damage and trigger apoptosis. Several studies have indicated that pyrimidine derivatives can induce the accumulation of ROS in cancer cells, contributing to their anticancer effects.
The generation of ROS is a known mechanism of action for many chemotherapeutic agents. nih.govijpsonline.com Pyrimidine derivatives have been shown to increase the levels of ROS within cancer cells, leading to oxidative stress. nih.govmdpi.com This oxidative stress can damage cellular components, including DNA, proteins, and lipids, ultimately leading to cell death. nih.govijpsonline.com The ability of this compound analogs to induce ROS accumulation provides another layer to their multifaceted anticancer activity.
Antimicrobial Activity (In Vitro)
In addition to their anticancer properties, this compound analogs have demonstrated significant in vitro antimicrobial activity against a range of bacterial and fungal pathogens.
Studies have shown that these compounds can effectively suppress the growth of both Gram-positive and Gram-negative bacteria. researchgate.netresearchgate.netnih.gov For instance, derivatives of 4-chloro-N-ethylpyrimidin-2-amine have been reported to exhibit antimicrobial properties by disrupting bacterial cell wall synthesis and inhibiting key metabolic pathways.
Furthermore, various synthesized pyrimidine derivatives have been tested against bacterial strains such as Staphylococcus aureus, Bacillus subtilis, and Escherichia coli, as well as fungal species like Candida albicans and Aspergillus flavus. nih.gov Some of these compounds exhibited antimicrobial effects that were comparable to standard reference drugs. nih.gov The broad-spectrum antimicrobial activity of these analogs suggests their potential for development as new antibiotic and antifungal agents.
Table 2: Antimicrobial Activity of this compound Analogs
| Compound/Analog | Microorganism | Activity | Reference |
|---|---|---|---|
| 4-chloro-N-ethylpyrimidin-2-amine derivatives | Gram-positive and Gram-negative bacteria | Growth suppression | |
| Various pyrimidine derivatives | Staphylococcus aureus | Active | nih.gov |
| Various pyrimidine derivatives | Bacillus subtilis | Active | nih.gov |
| Various pyrimidine derivatives | Escherichia coli | Active | nih.gov |
| Various pyrimidine derivatives | Candida albicans | Active | nih.gov |
| Various pyrimidine derivatives | Aspergillus flavus | Active | nih.gov |
Antibacterial Spectrum and Efficacy
Derivatives of this compound have demonstrated notable in vitro antibacterial properties. Studies have revealed that these compounds can effectively suppress the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The proposed mechanism of action involves the disruption of bacterial cell wall synthesis and the inhibition of essential metabolic pathways necessary for bacterial survival.
For instance, certain 2-aminopyrimidine (B69317) derivatives have been synthesized and evaluated for their antibacterial activity. nih.gov One study reported the synthesis of a series of N-phenylbenzamides and their subsequent in vitro testing against both Gram-positive and Gram-negative bacteria. mdpi.com The results indicated that these compounds possess antibacterial activity, inhibiting the growth of Staphylococcus aureus and Escherichia coli. mdpi.com
In another study, newly synthesized 2-amino-4-chloropyridine (B16104) derivatives were assessed for their in vitro antimicrobial effects against a panel of bacteria. The investigation revealed that several of the synthesized compounds exhibited significant biological activity against the tested microorganisms. researchgate.net Similarly, certain pyrimidine derivatives have been shown to possess antimicrobial effects, with one compound demonstrating a bactericidal effect against E. coli at a concentration of 128 µg/ml in vitro. researchgate.net
Furthermore, research on 4-[(4-chlorophenyl)sulfonyl]benzoic acid derivatives, which share structural similarities, has shown moderate antibacterial activity, particularly against Gram-positive strains like Staphylococcus aureus and Bacillus subtilis. mdpi.comnih.gov
The following table summarizes the in vitro antibacterial activity of selected this compound analogs and related compounds.
| Compound/Derivative Class | Bacterial Strain(s) | Observed Activity | Reference(s) |
| 2-Amino-4-chloropyridine derivatives | Staphylococcus aureus, Bacillus cereus, Bacillus licheniformis, Escherichia coli, Acetobacter sp., Pseudomonas aeruginosa | Significant activity | researchgate.net |
| 3-[2-[(4,6-dimethylpyrimidin-2-yl)amino]-2-oxoethyl]quinazolin-4(3n)-one | Escherichia coli | Bactericidal at 128 µg/ml | researchgate.net |
| 4-[(4-Chlorophenyl)sulfonyl]benzoic acid derivative 4 | Staphylococcus aureus ATCC 6538, Bacillus subtilis ATCC 6683 | Moderate activity (MIC 125 µg/mL) | mdpi.comnih.gov |
| N-phenylbenzamides (3a-e ) | Staphylococcus aureus, Escherichia coli | Inhibition of growth | mdpi.com |
Antifungal Spectrum and Efficacy
Analogs of this compound have also been investigated for their potential as antifungal agents. Several studies have demonstrated the in vitro efficacy of pyrimidine derivatives against a range of pathogenic fungi. nih.govrsc.orgmdpi.com
For example, a series of novel pyrimidine derivatives containing an amide moiety were synthesized and tested against various plant pathogenic fungi. frontiersin.org Among them, compounds 5f and 5o showed a 100% inhibition rate against Phomopsis sp., outperforming the commercial fungicide Pyrimethanil. frontiersin.org Specifically, compound 5o exhibited an impressive EC50 value of 10.5 μg/ml against Phomopsis sp.. frontiersin.org
In another study, newly designed 2-phenylpyrimidine (B3000279) derivatives were evaluated for their in vitro antifungal activity against seven pathogenic fungi. nih.govrsc.org Compound C6 from this series displayed significant efficacy, proving to be superior to the clinical drug fluconazole (B54011) against several common fungal strains. nih.govrsc.org The mechanism of action for these compounds is believed to be the inhibition of CYP51, a crucial enzyme in fungal ergosterol (B1671047) biosynthesis. nih.govmdpi.com
Furthermore, the antifungal potential of 2-oxazolines, which can be derived from pyrimidine structures, has been noted against various Candida species. mdpi.com The following table presents a summary of the in vitro antifungal activity of selected this compound analogs and related compounds.
| Compound/Derivative Class | Fungal Strain(s) | Observed Activity | Reference(s) |
| Pyrimidine derivatives with amide moiety (5f , 5o ) | Phomopsis sp. | 100% inhibition rate; 5o EC50 = 10.5 μg/ml | frontiersin.org |
| 2-Phenylpyrimidine derivative (C6 ) | Seven pathogenic fungi | Superior to fluconazole | nih.govrsc.org |
| Dihydropyrimidinone derivative (4a ) | Candida glabrata | 19 mm ± 1.22 zone of inhibition | researchgate.net |
| 4-(4-(1H-tetrazole-1-yl) aryl) -6-phenylpyrimidine-2-amines (8b, 8e, 8i ) | Various fungal strains | Potent activity | researchgate.net |
Antitubercular Activity
Several analogs of this compound have shown promising in vitro activity against Mycobacterium tuberculosis. For instance, a series of 5-chloro-N-phenylpyrazine-2-carboxamides, which combine the structural features of 5-chloropyrazinamide and anilides, were synthesized and screened against M. tuberculosis H37Rv. nih.gov Most of these compounds exhibited activity with Minimum Inhibitory Concentrations (MICs) in the range of 1.56-6.25 µg/mL. nih.gov Notably, compound 21 (5-Chloro-N-(5-chloro-2-hydroxyphenyl)pyrazine-2-carboxamide) inhibited M. tuberculosis with an MIC of 1.56 µg/mL. nih.gov
In another study, novel amino pyrimidines based tetrazole derivatives were synthesized and evaluated for their antitubercular activity. researchgate.net Compound 8i from this series showed inhibition against the growth of M. tuberculosis at a concentration of 10µg/ml. researchgate.net
Furthermore, research on 4-methyl-7-substituted coumarin (B35378) hybrids has also explored their anti-tubercular potential. mdpi.com The following table summarizes the in vitro antitubercular activity of selected analogs.
| Compound/Derivative | Mycobacterium tuberculosis Strain(s) | MIC (µg/mL) | Reference(s) |
| 5-Chloro-N-phenylpyrazine-2-carboxamides | H37Rv | 1.56-6.25 | nih.gov |
| 21 (5-Chloro-N-(5-chloro-2-hydroxyphenyl)pyrazine-2-carboxamide) | H37Rv | 1.56 | nih.gov |
| 30 (4-(5-Chloropyrazine-2-carboxamido)-2-hydroxybenzoic acid) | H37Rv | 3.13 | nih.gov |
| 8i (4-(4-(1H-tetrazole-1-yl) aryl) -6-phenylpyrimidine-2-amine derivative) | Not specified | Active at 10 µg/mL | researchgate.net |
Antiviral Activity (In Vitro)
The in vitro antiviral potential of this compound analogs has been an area of active research. Certain pyrimidine derivatives have been identified as having activity against various viruses. For example, pyrimido[4,5-d]pyrimidine (B13093195) derivatives have been explored as antiviral agents. mdpi.com In one study, compounds with an amino-indane or tetrahydronaphthalene substitution demonstrated notable activity against human coronaviruses HCoV-229E and HCoV-OC43 without showing cellular toxicity. mdpi.com Compound 7f , an amino-indane substituted derivative, showed particularly promising results. mdpi.com
The mechanism for some of these antiviral compounds is thought to involve the inhibition of kinases, such as Epidermal Growth Factor Receptor (EGFR), which can be crucial for viral replication. mdpi.com The structural similarities of these derivatives to known EGFR inhibitors like 4-anilinoquinazolines suggest a potential mode of action. mdpi.com
Other related heterocyclic compounds have also shown broad-spectrum antiviral activity. For instance, Favipiravir, a pyrazine (B50134) derivative, and Ribavirin, a triazole derivative, have demonstrated potent antiviral effects against multiple RNA viruses. nih.gov
Antimalarial Activity (In Vitro)
Analogs of this compound, particularly those based on the 4-aminoquinoline (B48711) scaffold, have been extensively studied for their antimalarial properties, showing activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. plos.orgplos.orgscienceopen.comresearchgate.netnih.gov The primary mechanism of action for many of these compounds is the inhibition of hemozoin formation in the parasite's food vacuole, leading to the accumulation of toxic heme. scienceopen.comnih.gov
Activity against Chloroquine-Sensitive Strains
Numerous 4-aminoquinoline analogs have demonstrated potent in vitro activity against chloroquine-sensitive strains of P. falciparum. For example, newly synthesized 4-aminoquinolines, designed to avoid the toxicity issues of amodiaquine, displayed high potency with low nanomolar IC50 values against chloroquine-sensitive strains, markedly superior to chloroquine (B1663885) itself. plos.orgplos.org
In one study, a monoquinoline analog (MAQ) and a bisquinoline analog (BAQ) were both active in the nanomolar range against a chloroquine-sensitive strain (3D7). scienceopen.com Another investigation found that a cyclen analog of chloroquine, compound 4 , exhibited an IC50 of 7.5 nM against the D6 (chloroquine-sensitive) clone of P. falciparum. usda.gov This activity was comparable to artemisinin (B1665778) and more potent than chloroquine. usda.gov
The following table summarizes the in vitro activity of selected analogs against chloroquine-sensitive malaria strains.
| Compound/Analog Class | P. falciparum Strain | IC50 (nM) | Reference(s) |
| Cyclen 4-aminoquinoline analog (4 ) | D6 | 7.5 | usda.gov |
| Monoquinoline analog (MAQ) | 3D7 | Active in nanomolar range | scienceopen.com |
| Bisquinoline analog (BAQ) | 3D7 | Active in nanomolar range | scienceopen.com |
| Novel 4-aminoquinolines (1-5 ) | Not specified | Low nanomolar IC50 | plos.orgplos.org |
Activity against Chloroquine-Resistant Strains
A significant focus of research has been the development of 4-aminoquinoline analogs that can overcome chloroquine resistance. Many synthesized compounds have shown promising activity against chloroquine-resistant strains of P. falciparum. The same novel 4-aminoquinolines mentioned above also demonstrated high potency against chloroquine-resistant strains, with activity comparable to amodiaquine. plos.orgplos.org
The cyclen analog of chloroquine, compound 4 , displayed an IC50 of 19.2 nM against the W2 (chloroquine-resistant) clone of P. falciparum. usda.gov This highlights its potential to combat resistant malaria. Similarly, the monoquinoline (MAQ) and bisquinoline (BAQ) analogs were active against the W2 clone, a chloroquine-resistant strain. scienceopen.com Another chloroquine analog, DAQ, was also found to be active against the resistant K1 strain. nih.gov
The following table presents the in vitro activity of selected analogs against chloroquine-resistant malaria strains.
| Compound/Analog Class | P. falciparum Strain | IC50 (nM) | Reference(s) |
| Cyclen 4-aminoquinoline analog (4 ) | W2 | 19.2 | usda.gov |
| Monoquinoline analog (MAQ) | W2 | Active in nanomolar range | scienceopen.com |
| Bisquinoline analog (BAQ) | W2 | Active in nanomolar range | scienceopen.com |
| Novel 4-aminoquinolines (1-5 ) | Not specified | Low nanomolar IC50 | plos.orgplos.org |
| DAQ (chloroquine analog) | K1 | Active at nanomolar dose | nih.gov |
Anti-inflammatory Mechanistic Insights (In Vitro Cellular/Biochemical Assays)
Analogs of the pyrimidine scaffold have been investigated for their potential to modulate inflammatory pathways at a cellular level. These studies often focus on the inhibition of key signaling molecules and enzymes that are overproduced during an inflammatory response.
Tumor Necrosis Factor-alpha (TNF-α) is a critical pro-inflammatory cytokine involved in systemic inflammation. The ability of pyrimidine-based compounds to inhibit its production is a key measure of their anti-inflammatory potential. Research has identified several N-2,4-pyrimidine-N-phenyl-N′-phenyl ureas that exhibit potent inhibitory effects against TNF-α generation in lipopolysaccharide (LPS)-activated cells. nih.gov Structure-activity relationship (SAR) analysis of these pyrimidine-ureas revealed that derivatives with specific substitutions on the phenyl rings were particularly effective. nih.gov For instance, compounds bearing a 2-chloro or 2-methyl substituent on the N'-phenyl ring were found to be among the most efficient inhibitors of TNF-α. nih.gov
In a similar vein, studies on 4-indolyl-2-arylaminopyrimidine derivatives showed significant anti-inflammatory activity by inhibiting the release of other pro-inflammatory cytokines like Interleukin-6 (IL-6) and Interleukin-8 (IL-8). nih.gov Compounds 6c and 6h from this series demonstrated superior activity, with inhibition rates for IL-6 and IL-8 release ranging from 62% to 77% and 65% to 72%, respectively, at a concentration of 5 μM. nih.gov
While not a direct pyrimidine analog, the related naphthyridine derivative C-34 also showed potent inhibition of TNF-α in LPS-treated mouse dendritic cells at concentrations of 0.2 and 2 μM. documentsdelivered.com It also effectively downregulated the secretion of TNF-α from murine splenocytes and THP-1 cells. documentsdelivered.com
Table 1: In Vitro Inhibition of Inflammatory Mediators by Pyrimidine Analogs and Related Compounds
| Compound | Core Structure | Target Mediator | Assay/Cell Line | Key Finding | Source |
|---|---|---|---|---|---|
| 136 (2-chloro substituted) | Pyrimidine-urea | TNF-α | LPS-activated cells | Evaluated as one of the most efficient inhibitors in its series. | nih.gov |
| 137 (2-methyl substituted) | Pyrimidine-urea | TNF-α | LPS-activated cells | Demonstrated high efficiency against TNF-α generation. | nih.gov |
| 6c | 4-indolyl-2-arylaminopyrimidine | IL-6, IL-8 | Not Specified | Inhibited IL-6 by ~62-77% and IL-8 by ~65-72% at 5 µM. | nih.gov |
| 6h | 4-indolyl-2-arylaminopyrimidine | IL-6, IL-8 | Not Specified | Inhibited IL-6 by ~62-77% and IL-8 by ~65-72% at 5 µM. | nih.gov |
| C-34 | Naphthyridine | TNF-α | LPS-treated mouse Dendritic cells (DCs) | Showed potent inhibition at 0.2 and 2 µM. | documentsdelivered.com |
Activity against Specific Receptors (In Vitro)
The versatility of the pyrimidine scaffold allows for its modification to target various receptors involved in neurological and physiological processes. In vitro binding and functional assays are crucial for determining the affinity and efficacy of these analogs at their intended molecular targets.
The Corticotrophin-Releasing Factor Receptor 1 (CRF1) is a key regulator of the body's stress response, making it a target for treating anxiety and depression. nih.gov Fused pyrimidine systems, such as thiazolo[4,5-d]pyrimidines, have been developed as potent CRF1 receptor antagonists. nih.govmdpi.com In a radioligand binding assay, compound 8c , a thiazolo[4,5-d]pyrimidine (B1250722) derivative, demonstrated the highest binding affinity in its series with a Kᵢ value of 32.1 nM. nih.gov Another study on this scaffold identified four compounds (2, 5, 20, and 21 ) with log IC₅₀ values of -8.22, -7.95, -8.04, and -7.88, respectively, indicating they were more potent than the reference antagonist antalarmin. mdpi.com
Modifications to the core pyrimidine ring have also yielded potent antagonists. A 2-arylpyrimidine derivative, specifically the 2-(2,4-dimethoxy-6-chloro) substituted compound 8 , was identified as a highly potent CRF1 antagonist. researchgate.net Furthermore, the 2-aminothiazole (B372263) derivative SSR125543A shows nanomolar affinity for human CRF1 receptors, with a pKᵢ of 8.73 in binding assays and an IC₅₀ of 3.0 nM in a functional assay measuring the inhibition of CRF-induced cAMP synthesis. nih.gov
Table 2: In Vitro CRF1 Receptor Antagonist Activity of Pyrimidine Analogs and Related Compounds
| Compound | Core Structure | Assay Type | Reported Value | Source |
|---|---|---|---|---|
| 8c | Thiazolo[4,5-d]pyrimidine | Binding Affinity (Kᵢ) | 32.1 nM | nih.gov |
| 2 | Thiazolo[4,5-d]pyrimidine | Functional Inhibition (log IC₅₀) | -8.22 | mdpi.com |
| 5 | Thiazolo[4,5-d]pyrimidine | Functional Inhibition (log IC₅₀) | -7.95 | mdpi.com |
| 8 | 2-Arylpyrimidine | Binding Inhibition | Identified as most potent in its series. | researchgate.net |
| SSR125543A | 2-Aminothiazole | Binding Affinity (pKᵢ) | 8.73 | nih.gov |
| SSR125543A | 2-Aminothiazole | Functional Inhibition (IC₅₀) | 3.0 nM | nih.gov |
The Histamine (B1213489) H3 receptor (H3R) is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system. While many pyrimidine derivatives have been explored as H3R antagonists, research has also identified analogs with agonist activity. A screening campaign led to the discovery of 4-(3-azetidin-1-yl)pyrimidin-2-amine 11b as a non-imidazole partial H3R agonist. researchgate.net This finding prompted the synthesis and structure-activity relationship studies of further analogs based on this pyrimidin-2-amine scaffold to explore their potential as centrally active H3R agonists. researchgate.net
Table 3: In Vitro H3 Receptor Agonist Activity of Pyrimidine Analogs
| Compound | Core Structure | Receptor Target | Activity | Source |
|---|---|---|---|---|
| 11b | 4-(3-azetidin-1-yl)pyrimidin-2-amine | Histamine H3 Receptor (H3R) | Identified as a partial agonist. | researchgate.net |
Medicinal Chemistry Applications and Lead Compound Development
4-chloro-N-phenylpyrimidin-2-amine as a Promising Scaffold for Drug Discovery
The this compound framework is a highly attractive starting point for drug discovery, primarily due to the versatility of the 2-aminopyrimidine (B69317) scaffold. nih.gov This core structure is central to the design of numerous therapeutic agents, including kinase inhibitors like Imatinib (B729), where the '4-(pyridin-3-yl)pyrimidin-2-amine' scaffold is crucial for its activity. nih.gov The pyrimidine (B1678525) nucleus is a component of essential biological macromolecules like DNA and RNA, making its derivatives of great interest in pharmaceutical chemistry. researchgate.net
The strategy of "scaffold hopping" is often employed in medicinal chemistry to identify novel compounds with improved properties by modifying a known active backbone. dtic.mil The 4-chloropyrimidine (B154816) moiety serves as an excellent intermediate for such modifications. thieme.de For instance, it allows for the synthesis of a wide range of substituted pyrimidines through nucleophilic substitution reactions, enabling the exploration of new chemical space. thieme.de This approach, combined with de novo ligand design, can generate novel chemotypes with desired inhibitory activities, moving from a known template to a structurally distinct and potentially more effective compound. researchgate.netrsc.org The development of compounds based on this scaffold exemplifies a robust strategy for generating new lead structures for a variety of therapeutic targets. rsc.org
Design and Optimization of Novel Therapeutic Agents
The this compound scaffold has been extensively utilized in the development of next-generation kinase inhibitors, which are critical in cancer therapy. dntb.gov.uanih.gov Kinases are key regulators of cellular processes, and their deregulation is often linked to cancer. nih.gov
Researchers have successfully designed and synthesized numerous derivatives targeting a variety of kinases:
Multi-Tyrosine Kinase Inhibitors: A series of novel 4-anilinopyrimidines, specifically N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives, were found to selectively target members of the class III receptor tyrosine kinase family, such as KIT and PDGFRβ. dntb.gov.uanih.gov Further optimization led to a potent inhibitor with promising anticancer activity in both in vitro and in vivo models. nih.gov
Multiple Oncogenic Kinase Inhibitors: Based on the scaffold of the drug Imatinib, a series of N-substituted-2-aminopyrimidines were developed. One promising compound showed inhibitory activity against a range of oncogenic kinases, including ABL1, AKT1, LCK, C-SRC, PIM1, FLT3, FYN, and KDR. nih.gov
Aurora Kinase Inhibitors: Using ligand-based de novo design, new arylsulfonamides were created to target Aurora A kinase, a validated drug target in several cancers. researchgate.netrsc.org Chemical optimization of the initial hits led to lead structures with sustained activity in cellular assays. researchgate.net
PLK4 and CDK Inhibitors: A series of pyrimidin-2-amine derivatives were developed as potent inhibitors of Polo-like kinase 4 (PLK4), a key regulator of centriole duplication that is overexpressed in many cancers. nih.gov One derivative, compound 8h, showed high inhibitory activity against PLK4 and excellent anti-proliferative effects on breast cancer cells. nih.gov Similarly, 5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine derivatives were identified as dual inhibitors of cyclin-dependent kinases 6 and 9 (CDK6/9), which are also promising cancer therapy targets. sci-hub.se
c-Src Kinase Inhibitors: Leveraging the pharmacophore of imatinib, researchers synthesized various amide derivatives. A cyclic amide/pyridin-2(1H)-one derivative exhibited an IC₅₀ value against c-Src kinase that was comparable to imatinib itself. nih.govresearchgate.net
| Derivative Class | Target Kinase(s) | Key Findings |
| N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea | Class III RTKs (KIT, PDGFRβ) | Selectively targeted and inhibited class III RTKs, with optimized compounds showing in vivo antitumor activity. nih.gov |
| N-substituted-2-aminopyrimidines | ABL1, AKT1, LCK, C-SRC, PIM1, FLT3, FYN, KDR | Compound 30 showed broad inhibition of multiple oncogenic kinases at a 10µM concentration. nih.gov |
| Arylsulfonamides | Aurora A | Designed de novo, compounds showed direct inhibitory activity and were optimized for cellular potency. researchgate.netrsc.org |
| Aminopyrimidine Core | PLK4 | Compound 8h was a potent PLK4 inhibitor (IC₅₀ = 0.0067 μM) with good stability and antiproliferative activity. nih.gov |
| 5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamines | CDK6/9 | Compound 66 was identified as a potent and balanced dual inhibitor of CDK6 and CDK9. sci-hub.se |
| Pyridylpyrimidinylaminophenyl Amides | c-Src | A cyclic amide derivative (compound 20) showed IC₅₀ comparable to the drug imatinib. nih.govresearchgate.net |
The rational design of molecules based on the this compound scaffold has yielded a multitude of potent anticancer agents. nih.govmdpi.com This approach involves modifying the lead structure to enhance its efficacy and selectivity against various cancer cell lines.
Activity against Colon and Breast Cancer: Derivatives of 2-amino-4-chloro-pyrimidine were synthesized and tested against human colon (HCT116) and breast cancer (MCF7) cell lines. nih.gov One derivative, featuring a bromophenyl piperazine (B1678402) moiety, exhibited the highest activity with EC₅₀ values of 89.24 µM and 89.37 µM against HCT116 and MCF7 cells, respectively. nih.gov
Activity against Leukemia and Liver Cancer: Pyrrolo[2,3-d]pyrimidine derivatives have shown antiproliferative activity against L1210 leukemia cells, with 4-amino-5-halogenated derivatives being particularly effective. nih.gov Another study synthesized sulfonamide derivatives that demonstrated higher cytotoxic activity against the human liver cancer cell line (HepG2) than the standard drug doxorubicin (B1662922). nih.gov Pyrazolo[3,4-d]pyrimidinone derivatives have also been identified as potent CDK2 inhibitors with antiproliferative activity against colorectal (HCT116) and hepatocellular (HepG2) cancer cells. mdpi.com
Broad-Spectrum Anticancer Activity: In a major screening effort, N-substituted-2-aminopyrimidine derivatives were tested against a panel of 60 human tumor cell lines, with some compounds showing significant potency and efficacy. nih.gov Furthermore, 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues demonstrated notable anticancer activity against central nervous system (SNB-19, SNB-75) and non-small cell lung (NCI-H460) cancer cell lines. mdpi.com A novel 2-phenazinamine derivative, 2-chloro-N-(phenazin-2-yl)benzamide, possessed a potent anticancer effect comparable to cisplatin (B142131) against K562 (leukemia) and HepG2 (liver) cancer cells. nih.gov
Novel Mechanisms: Researchers have also developed inhibitors for novel anticancer targets. For example, a potent and selective small-molecule inhibitor of USP1/UAF1 deubiquitinase, ML323, was developed from this class of compounds and showed anticancer activity. acs.org
| Derivative Class | Cancer Cell Line(s) | Reported Activity (IC₅₀/EC₅₀/PGI) |
| 2-amino-4-(bromophenyl piperazine)-pyrimidine | HCT116 (Colon), MCF7 (Breast) | EC₅₀ = 89.24 µM (HCT116), 89.37 µM (MCF7) nih.gov |
| 4-amino-5-bromo-pyrrolo[2,3-d]pyrimidine | L1210 (Leukemia) | IC₅₀ = 0.7 µM nih.gov |
| Pyrazolo[3,4-d]pyrimidinone (Compound 4a) | HCT116 (Colon), HepG2 (Liver) | CDK2 Inhibition IC₅₀ = 0.21 µM mdpi.com |
| 4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol (6h) | SNB-19 (CNS), NCI-H460 (Lung), SNB-75 (CNS) | PGI = 65.12% (SNB-19), 55.61% (NCI-H460), 54.68% (SNB-75) mdpi.com |
| 2-chloro-N-(phenazin-2-yl)benzamide (Compound 4) | K562 (Leukemia), HepG2 (Liver) | Effect comparable to cisplatin nih.gov |
Derivatives of the pyrimidine scaffold have shown significant promise as antimicrobial and antifungal agents. researchgate.net The core structure is a viable starting point for developing new therapies against pathogenic microorganisms.
Antibacterial Activity: Several studies have reported the synthesis of pyrimidine derivatives with activity against both Gram-positive and Gram-negative bacteria. researchgate.networldnewsnaturalsciences.com For instance, N-(4-chloro-2-mercapto-5-methylphenylsulfonyl)cinnamamide derivatives were highly active against Staphylococcus and Enterococcus species, with MIC values as low as 1-4 µg/mL. nih.gov These compounds also effectively inhibited biofilm formation by clinical staphylococcal strains. nih.gov Similarly, a series of 2-chloro-4-nitrobenzoylamino acid derivatives were active against several microorganisms. nih.gov Other research has focused on synthesizing novel 4-Amino-pyrimidine-5-carbonitrile derivatives and evaluating their antibacterial properties. jneonatalsurg.com
Antifungal Activity: The antifungal potential of this chemical class has also been explored. A study on 2-chloro-N-phenylacetamide demonstrated its fungicidal activity against clinical isolates of Candida tropicalis and Candida parapsilosis, with MIC values ranging from 16 to 256 μg/ml. nih.gov The compound also inhibited biofilm formation and reduced mature biofilms, suggesting its potential as a treatment for fungal infections like onychomycosis. nih.gov In silico studies suggested that its mechanism of action may involve the inhibition of the enzyme dihydrofolate reductase (DHFR). nih.gov
The structural versatility of the this compound scaffold extends to the development of antiviral and antimalarial agents.
Antiviral Agents: Derivatives of the related pyrrolo[2,3-d]pyrimidine scaffold have demonstrated significant antiviral activity. nih.gov Specifically, 4-amino-5-halogenated derivatives were active against human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1). nih.gov One compound, the 4-amino-5-iodo derivative, was also active against murine cytomegalovirus in vivo. nih.gov Other pyrimidine-based structures, such as pyrazolo[3,4-b]pyridine derivatives, have shown inhibitory effects against HSV-1, Mayaro virus (MAY), and vesicular stomatitis virus (VSV). researchgate.net Furthermore, novel 4-Amino-pyrimidine-5-carbonitrile derivatives have been synthesized and evaluated for their antiviral qualities. jneonatalsurg.com
Antimalarial Agents: The 4-aminoquinoline (B48711) core is famous for its use in antimalarial drugs like chloroquine (B1663885). nih.govnih.gov While not direct derivatives of this compound, the design principles for overcoming drug resistance in malaria are relevant. The emergence of chloroquine-resistant Plasmodium falciparum has driven the need for new therapeutic agents. nih.gov Structural modifications to the 4-amino-heterocycle chemotype can produce analogues that circumvent resistance mechanisms. nih.gov Research into new 4-amidinoquinoline and 10-amidinobenzonaphthyridine derivatives has yielded compounds with high activity against chloroquine-resistant parasite strains, no cross-resistance, and favorable metabolic profiles, making them potential candidates to replace existing therapies. nih.gov
Investigation of Synergistic Effects with Established Therapies (e.g., Cisplatin)
A key strategy in modern cancer treatment is the use of combination therapies to enhance efficacy and overcome resistance. Derivatives based on the this compound scaffold have shown potential as synergistic agents when used with established treatments like chemotherapy and radiation.
Synergy with Cisplatin: A novel small-molecule inhibitor of USP1/UAF1, ML323, which is based on a related pyrimidine scaffold, demonstrated a synergistic interaction with the chemotherapy drug cisplatin in human tumor cell lines. acs.org This suggests that such inhibitors could be used to enhance the anticancer effects of platinum-based drugs. Additionally, the 2-phenazinamine derivative, 2-chloro-N-(phenazin-2-yl)benzamide, showed an anticancer effect comparable to cisplatin but with very low toxicity against non-cancer cells. nih.gov This favorable profile indicates its potential for use in combination therapies to achieve a similar or enhanced therapeutic effect while potentially reducing the side effects associated with cisplatin.
Radiosensitizing Effects: Certain sulfonamide derivatives have been studied for their ability to act as radiosensitizers. nih.gov The most promising compounds were found to increase the cell-killing effect of γ-radiation when used in combination, indicating that they could make cancer cells more susceptible to radiation therapy. nih.gov This synergistic effect could allow for lower, less toxic doses of radiation to be used or could improve treatment outcomes in resistant tumors.
Conclusion and Future Perspectives in the Academic Research of 4 Chloro N Phenylpyrimidin 2 Amine
Summary of Current Findings and Research Gaps
The primary focus of research on 4-chloro-N-phenylpyrimidin-2-amine has been its pivotal role as a key intermediate in the synthesis of a multitude of kinase inhibitors. Its utility is most famously demonstrated in the synthesis of imatinib (B729), a landmark drug for the treatment of chronic myeloid leukemia, and its successor, nilotinib. The N-phenylpyrimidin-2-amine core serves as a highly effective pharmacophore that can be readily modified to achieve desired potency and selectivity against various kinase targets.
Current research has extensively documented the synthetic routes to this compound and its subsequent elaboration into more complex molecules. The reactivity of the chlorine atom at the 4-position of the pyrimidine (B1678525) ring allows for facile nucleophilic substitution reactions, enabling the introduction of a wide array of substituents to probe structure-activity relationships (SAR).
Despite these advancements, significant research gaps remain. The exploration of this compound derivatives has been largely concentrated on a limited number of kinase families. There is a notable lack of comprehensive studies on the broader biological activity profile of this compound and its analogues against other enzyme classes or cellular targets. Furthermore, while its role as a synthetic intermediate is well-established, there is a scarcity of research into the intrinsic biological properties of this compound itself.
Opportunities for Advanced Academic Exploration
The existing research gaps present numerous opportunities for advanced academic exploration. A systematic investigation into the derivatization of the this compound scaffold could unveil novel compounds with therapeutic potential in areas beyond oncology. For instance, exploring its utility in developing inhibitors for kinases implicated in inflammatory diseases, neurodegenerative disorders, or metabolic syndromes could be a fruitful avenue of research.
Furthermore, there is an opportunity to develop novel and more efficient synthetic methodologies for this compound and its derivatives. This could involve the use of greener synthetic routes, flow chemistry, or the development of one-pot multi-component reactions to expedite the synthesis of compound libraries for high-throughput screening.
Another area ripe for exploration is the use of this compound as a chemical probe to investigate biological pathways. Its ability to be readily modified allows for the incorporation of tags or labels, which could be used to identify novel protein targets or to elucidate the mechanism of action of its more complex derivatives.
Directions for Future Research in Structure-Based Drug Design and Mechanistic Elucidation
Future research should increasingly leverage the power of structure-based drug design to guide the development of next-generation inhibitors based on the this compound scaffold. The availability of crystal structures of various kinases in complex with their inhibitors provides an invaluable blueprint for the rational design of new molecules with improved potency and selectivity.
Computational methods, such as molecular docking and molecular dynamics simulations, can be employed to predict the binding modes of novel derivatives and to prioritize compounds for synthesis and biological evaluation. This in silico approach can significantly accelerate the drug discovery process and reduce the reliance on costly and time-consuming empirical screening.
Mechanistic elucidation of how derivatives of this compound interact with their biological targets at a molecular level is another critical area for future research. Detailed SAR studies, coupled with biophysical techniques like X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy, can provide deep insights into the key molecular interactions that govern inhibitor binding. Understanding these interactions is crucial for the rational design of compounds with optimized pharmacokinetic and pharmacodynamic properties. For example, research has led to the discovery of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors. acs.orgacs.org
Q & A
Q. What are the recommended synthetic routes for 4-chloro-N-phenylpyrimidin-2-amine, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves nucleophilic substitution reactions between 2,4-dichloropyrimidine and aniline derivatives. Key steps include:
- Step 1 : React 2,4-dichloropyrimidine with aniline in a polar aprotic solvent (e.g., DMF or THF) under reflux (80–120°C) for 12–24 hours.
- Step 2 : Use a base (e.g., K₂CO₃ or NaH) to deprotonate the aniline, enhancing nucleophilicity.
- Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization.
Q. Optimization Tips :
- Temperature Control : Higher temperatures (≥100°C) improve reaction rates but may increase side products (e.g., diarylation).
- Catalysis : Fe(acac)₃ or Pd-based catalysts can enhance regioselectivity for the 4-chloro position .
- Yield : Typical yields range from 60–85%, depending on substituent steric effects on the aniline .
Q. What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Look for aromatic protons (δ 7.2–8.5 ppm) and NH signals (δ 5.5–6.5 ppm, broad).
- ¹³C NMR : Pyrimidine carbons appear at δ 155–165 ppm; aryl carbons at δ 115–140 ppm.
- Mass Spectrometry (MS) : ESI-MS or EI-MS confirms the molecular ion peak (m/z ≈ 219.6 for C₁₀H₈ClN₃). Compare with NIST database entries for fragmentation patterns .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks using SHELX software. For example, intramolecular N–H⋯N bonds stabilize the planar pyrimidine core .
Q. How can crystallographic data for this compound be interpreted to understand molecular interactions?
Methodological Answer:
- Hydrogen Bonding : Use graph-set analysis (e.g., Etter’s formalism) to classify interactions. For example, N–H⋯N bonds form motifs, while weak C–H⋯π interactions contribute to 3D packing .
- Dihedral Angles : Measure torsion angles between the pyrimidine ring and substituents. Angles <15° indicate coplanarity, critical for π-π stacking in supramolecular assemblies .
- Software Tools : SHELXL for refinement; Mercury for visualization of Hirshfeld surfaces to quantify intermolecular contacts .
Advanced Research Questions
Q. How do hydrogen-bonding patterns in this compound influence its solid-state properties?
Methodological Answer:
- Graph-Set Analysis : Identify primary motifs (e.g., rings from N–H⋯N bonds) and secondary interactions (C–H⋯O/F).
- Thermal Stability : Stronger H-bond networks correlate with higher melting points (e.g., 180–220°C). Use DSC to validate .
- Polymorphism Screening : Vary crystallization solvents (e.g., ethanol vs. DCM) to isolate polymorphs. IR spectroscopy distinguishes H-bonding differences .
Q. What computational strategies are effective for studying the electronic properties of this compound?
Methodological Answer:
- DFT Calculations : Apply hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set to compute:
- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., kinases). Optimize pose scoring with MM/GBSA free-energy corrections .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
- Data Triangulation : Compare IC₅₀ values across assays (e.g., enzymatic vs. cell-based). For example, discrepancies may arise from off-target effects in cellular models.
- Structural Analogues : Test derivatives (e.g., 4-fluoro or 4-methyl variants) to isolate substituent effects. SAR tables can clarify trends (Table 1) .
- Meta-Analysis : Use tools like RevMan to statistically aggregate data from heterogeneous studies (e.g., logP vs. bioavailability correlations).
Table 1 . Structure-Activity Relationship (SAR) of Pyrimidin-2-amine Derivatives
| Substituent (Position 4) | LogP | IC₅₀ (µM) | Target |
|---|---|---|---|
| Cl | 2.1 | 0.8 ± 0.2 | Kinase A |
| F | 1.9 | 1.5 ± 0.3 | Kinase A |
| CH₃ | 2.4 | >10 | Kinase A |
Q. What advanced methodologies are recommended for studying intermolecular interactions in solution vs. solid state?
Methodological Answer:
- Solution Studies :
- Solid-State Studies :
- PXRD : Compare experimental and simulated patterns to confirm phase purity.
- Hirshfeld Analysis : Quantify intermolecular contacts (e.g., 15% H-bond contribution) using CrystalExplorer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
